4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
Overview
Description
4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, an imidazolidinone moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting 4-fluorobenzylamine with a suitable diketone under acidic conditions to form the imidazolidinone ring.
Introduction of the furan ring: The imidazolidinone intermediate is then subjected to a Vilsmeier-Haack reaction to introduce the furan ring.
Coupling with benzoic acid: The final step involves coupling the furan-imidazolidinone intermediate with benzoic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidinone moiety can be reduced to form imidazolidines.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Imidazolidines and secondary amines.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
- 4-(5-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
Uniqueness
The presence of the fluorobenzyl group in 4-(5-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid imparts unique electronic properties that can influence its reactivity and binding affinity in biological systems. This makes it distinct from its chlorinated or brominated analogs .
Properties
IUPAC Name |
4-[5-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O5/c23-16-7-1-13(2-8-16)12-25-20(26)18(24-22(25)29)11-17-9-10-19(30-17)14-3-5-15(6-4-14)21(27)28/h1-11H,12H2,(H,24,29)(H,27,28)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHVVMORDHIDO-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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